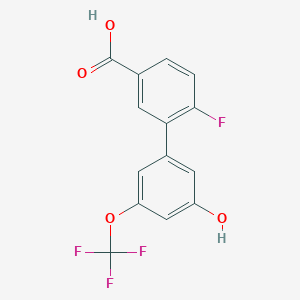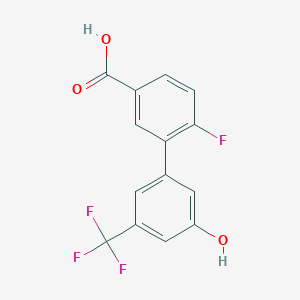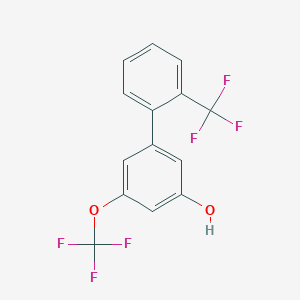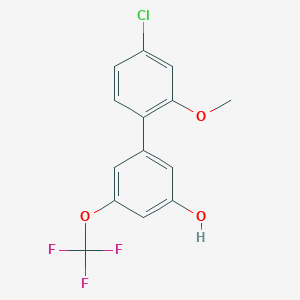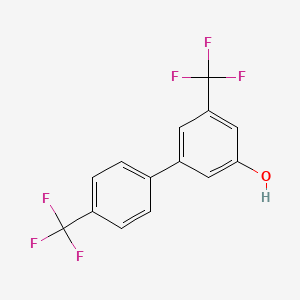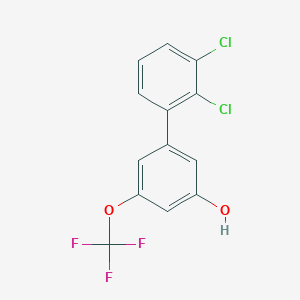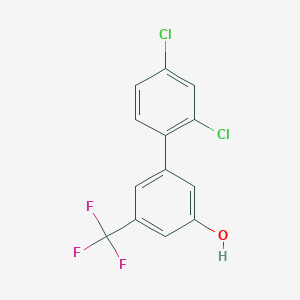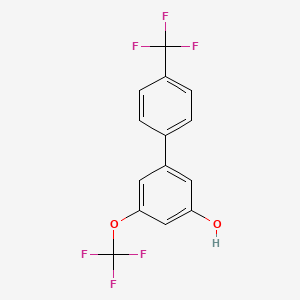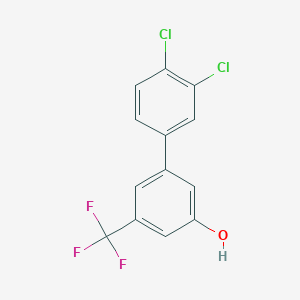
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMT) is a synthetic compound belonging to the class of phenols. It is widely used in the field of organic and medicinal chemistry due to its unique properties. In particular, 5-CMT is used as a reagent for the synthesis of various compounds and as an intermediate in the production of important drugs. In addition, 5-CMT has been used in the development of various scientific research applications, such as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as drugs and pharmaceuticals, as well as in the study of biochemical and physiological effects. In particular, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the development of various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the study of the metabolism of drugs and other compounds, as well as in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is thought to interact with various proteins, such as G-proteins, which are involved in cell signaling pathways. Furthermore, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is thought to interact with various other molecules, such as hormones, which may lead to the modulation of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed that 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% may modulate the activity of various enzymes, proteins, and hormones, leading to a variety of biochemical and physiological effects. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism and the modulation of drug action. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to interact with various proteins, leading to the modulation of cell signaling pathways and the modulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in lab experiments. It is relatively stable, easy to synthesize, and has a wide range of applications. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are also some limitations associated with the use of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is a synthetic compound and may not be suitable for use in certain experiments, such as those involving natural products. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new drugs and therapeutic agents. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used to study the mechanisms of action of various enzymes, proteins, and hormones, leading to a better understanding of their roles in biochemical and physiological processes. Furthermore, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of various drugs and other compounds on the body, leading to the development of more effective treatments. Finally, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new diagnostic methods, leading to the detection of diseases at an earlier stage.
Méthodes De Synthèse
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized using a two-step reaction involving the condensation of 5-chloro-2-methoxyphenol with trifluoromethoxybenzene. In the first step, the two reactants are heated in a solvent, such as ethanol or methanol, at reflux temperature. During this step, the two reactants undergo a nucleophilic substitution reaction, forming a trifluoromethoxybenzyl chloride intermediate. In the second step, the intermediate is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form the 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% product.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-3-2-9(15)6-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUAZIGGPIGBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686687 | |
| Record name | 5'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261901-03-4 | |
| Record name | 5'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



